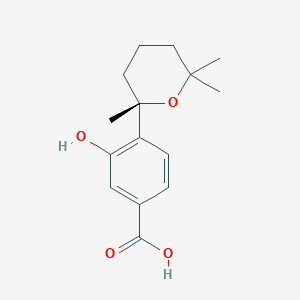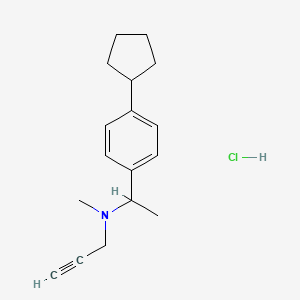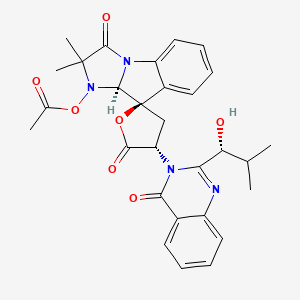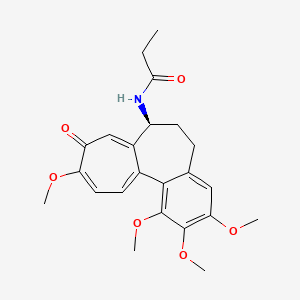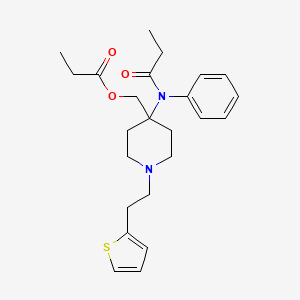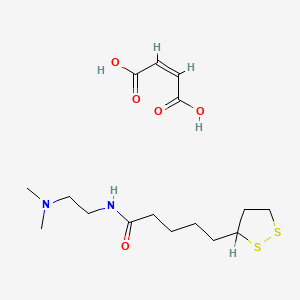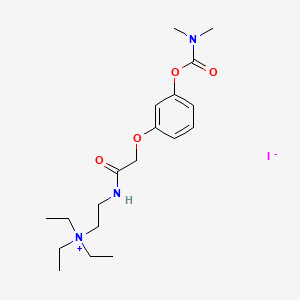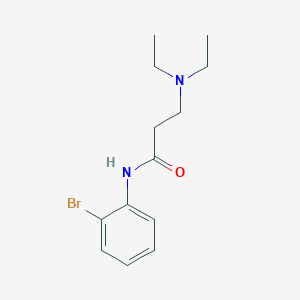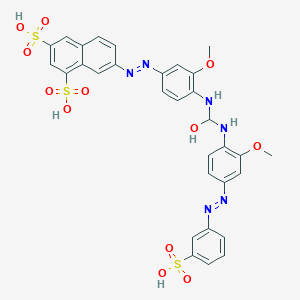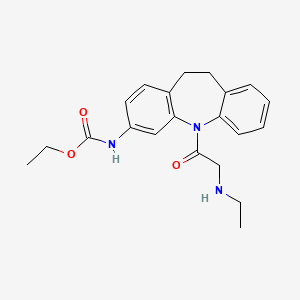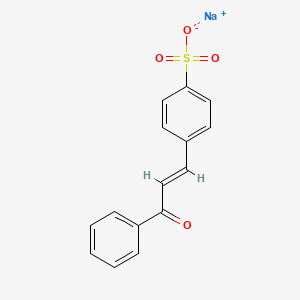
p-(3-Oxo-3-phenyl-1-propenyl)benzenesulfonic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-(3-Oxo-3-phenyl-1-propenyl)benzenesulfonic acid sodium salt: is an organic compound that belongs to the class of aromatic sulfonic acids. It is characterized by the presence of a sulfonic acid group attached to a benzene ring, which is further substituted with a 3-oxo-3-phenyl-1-propenyl group. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
The synthesis of p-(3-Oxo-3-phenyl-1-propenyl)benzenesulfonic acid sodium salt typically involves the sulfonation of benzene derivatives followed by the introduction of the 3-oxo-3-phenyl-1-propenyl group. The reaction conditions often require the use of concentrated sulfuric acid or oleum as the sulfonating agent. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
p-(3-Oxo-3-phenyl-1-propenyl)benzenesulfonic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts.
Scientific Research Applications
p-(3-Oxo-3-phenyl-1-propenyl)benzenesulfonic acid sodium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonyl chlorides.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of dyes, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of p-(3-Oxo-3-phenyl-1-propenyl)benzenesulfonic acid sodium salt involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins and enzymes, leading to inhibition or activation of their activity. The 3-oxo-3-phenyl-1-propenyl group can participate in various chemical reactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar compounds to p-(3-Oxo-3-phenyl-1-propenyl)benzenesulfonic acid sodium salt include:
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in various industrial applications.
p-Toluenesulfonic acid: A widely used sulfonic acid in organic synthesis.
Properties
CAS No. |
30056-77-0 |
|---|---|
Molecular Formula |
C15H11NaO4S |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
sodium;4-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonate |
InChI |
InChI=1S/C15H12O4S.Na/c16-15(13-4-2-1-3-5-13)11-8-12-6-9-14(10-7-12)20(17,18)19;/h1-11H,(H,17,18,19);/q;+1/p-1/b11-8+; |
InChI Key |
GTUXVRXAXHYHBK-YGCVIUNWSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


